![molecular formula C11H18Cl2N4 B7899014 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899014.png)
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride: is a chemical compound with the molecular formula C10H16Cl2N4 It is primarily used in research and development within the pharmaceutical and chemical industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of appropriate starting materials such as 4-chloro-5-methylpyrimidine with reagents like ammonia or amines under controlled conditions.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be done by reacting the pyrimidine derivative with a suitable piperidine precursor.
Methylation: The final step involves the methylation of the piperidine nitrogen to form the desired compound. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may act as a ligand for certain receptors or enzymes, making it useful in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride
- [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methyl-amine hydrochloride
Uniqueness
Compared to similar compounds, [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the pyrimidine and piperidine rings can influence its binding affinity and selectivity for various molecular targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-N-methylpiperidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(15-10(8)12)16-5-3-4-9(7-16)13-2;/h6,9,13H,3-5,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCANOGFSDXJOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCCC(C2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898932.png)
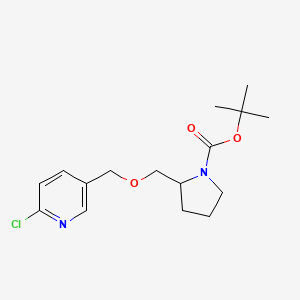
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7898954.png)
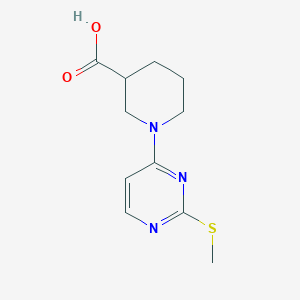

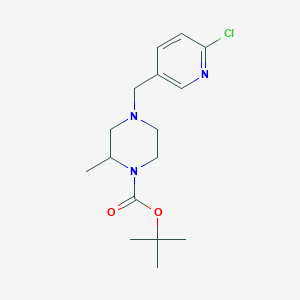
![3-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898975.png)
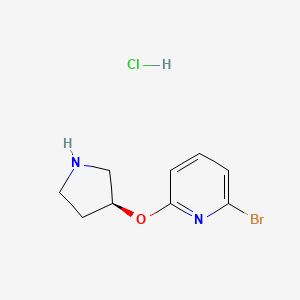
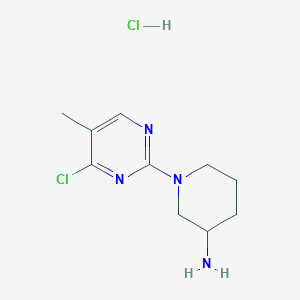
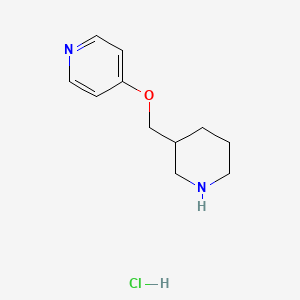
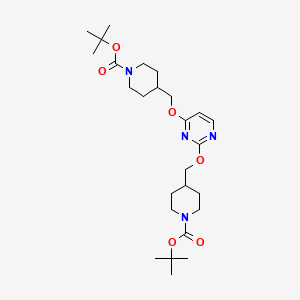

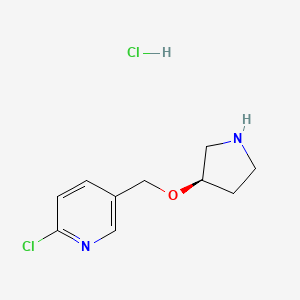
![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899023.png)
